Bis((6-bromopyridin-2-yl)methyl)amine
Overview
Description
“Bis((6-bromopyridin-2-yl)methyl)amine” is a heterocyclic organic compound with a molecular formula of C12H11Br2N3 . It has a molecular weight of 357.05 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11Br2N3/c13-11-5-1-3-9(16-11)7-15-8-10-4-2-6-12(14)17-10/h1-6,15H,7-8H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications
Synthesis and Coordination Chemistry
One primary application of related compounds involves their use in the synthesis of complex molecules and as ligands in coordination chemistry. For instance, bis(pyrimidine)-based compounds have been synthesized and applied in catalysis, including Heck–, Suzuki–, Sonogashira–Hagihara couplings, and amination reactions, showcasing their utility in creating complex molecular structures through palladium-catalyzed processes (Buchmeiser et al., 2001).
Material Science and Supramolecular Chemistry
Compounds related to "Bis((6-bromopyridin-2-yl)methyl)amine" have found applications in material science, particularly in the design and synthesis of new materials with specific photophysical properties. The synthesis and photophysical behavior of thia-aza macrocycles with 9-anthracenylmethyl moiety as fluorescent appendages highlight their potential in developing new materials with unique optical properties (Singh & Kumar, 2007).
Catalysis and Polymerization
These compounds also play a crucial role in catalysis, especially in the polymerization of ε-caprolactone. A series of amine bis(phenolato)lanthanide methyl and amido complexes were synthesized and proved to be efficient initiators for the ring-opening polymerization of ε-caprolactone, demonstrating their applicability in producing biodegradable polymers with potential biomedical applications (Yao et al., 2005).
Medicinal Chemistry
In medicinal chemistry, related compounds have demonstrated potent antimalarial activity. A study on bis-tertiary amines, bis-amidines, and bis-guanidines showed compounds with IC50 values lower than 1 nM against Plasmodium falciparum, providing a promising avenue for developing new antimalarial drugs (Calas et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-N-[(6-bromopyridin-2-yl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br2N3/c13-11-5-1-3-9(16-11)7-15-8-10-4-2-6-12(14)17-10/h1-6,15H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRYVVHVKUZHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CNCC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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